6,7-dimethoxy-1,5-naphthyridin-4(1H)-one
CAS No.:
Cat. No.: VC13921439
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 6,7-dimethoxy-1H-1,5-naphthyridin-4-one |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-8-5-6-9(12-10(8)15-2)7(13)3-4-11-6/h3-5H,1-2H3,(H,11,13) |
| Standard InChI Key | ZSAOOMNDAZITAC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(N=C2C(=O)C=CNC2=C1)OC |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
6,7-Dimethoxy-1,5-naphthyridin-4(1H)-one features a bicyclic framework comprising two fused pyridine rings, with methoxy groups at positions 6 and 7 and a ketone at position 4. The planar structure facilitates π-π stacking interactions, while the methoxy groups contribute to electronic modulation and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.20 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups (δ ~3.9 ppm) and the carbonyl group (δ ~165 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 206.20, consistent with its molecular weight.
Synthesis and Optimization
Cyclization Strategies
The primary synthesis route involves cyclization reactions between substituted pyridine derivatives and carbonyl compounds. For example, condensation of 4-aminonicotinic acid derivatives with diethyl malonate under basic conditions yields the naphthyridine core . Methoxy groups are introduced via nucleophilic substitution or protective group strategies, with reaction yields exceeding 85% under optimized conditions.
Table 2: Representative Synthetic Routes
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| 4-Aminonicotinic acid | NaOEt, EtOH, reflux | 78 |
| Pyridine-3-carboxaldehyde | HCl catalysis, 80°C | 82 |
Yield Enhancement
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, achieving yields of 91%. Catalytic systems employing palladium nanoparticles further improve selectivity for the 1,5-naphthyridine isomer over other bicyclic products .
Biological Activities and Mechanisms
Antimicrobial Properties
6,7-Dimethoxy-1,5-naphthyridin-4(1H)-one demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers .
Anti-Inflammatory Effects
The compound suppresses lipopolysaccharide-induced TNF-α production in macrophages by 67% at 10 µM, outperforming dexamethasone (54% suppression). This activity is attributed to inhibition of NF-κB nuclear translocation .
Pharmacological Applications
Drug Development Prospects
Structural analogs of 6,7-dimethoxy-1,5-naphthyridin-4(1H)-one have entered preclinical trials as phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease. Modifications at the 4-keto position enhance blood-brain barrier permeability, enabling central nervous system applications .
Structure-Activity Relationships (SAR)
-
Methoxy Groups: Removal of either methoxy group reduces antimicrobial potency by 3–5 fold.
-
Keto Functionality: Conversion to hydroxyl decreases cytotoxicity (IC > 50 µM in MCF-7 cells) .
Table 3: SAR of Key Derivatives
| Derivative | Antimicrobial MIC (µg/mL) | Cytotoxicity IC (µM) |
|---|---|---|
| 6-Methoxy analog | 24 | 28.9 |
| 4-Hydroxy analog | >64 | >50 |
Research Advancements and Challenges
Dual-Target Inhibitors
Recent studies report dual inhibition of Plasmodium phosphatidylinositol-4-kinase (IC = 0.8 nM) and hemozoin formation (IC = 1.2 µM) in malaria parasites . This dual mechanism overcomes resistance in field isolates of Plasmodium falciparum .
Pharmacokinetic Optimization
Lead optimization has improved aqueous solubility from 0.12 mg/mL to 2.3 mg/mL through salt formation with benzenesulfonic acid . Plasma half-life extension from 1.2 hours to 4.7 hours was achieved via PEGylation strategies .
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